N-allyl-10H-phenothiazine-10-carboxamide
Description
N-Allyl-10H-phenothiazine-10-carboxamide is a derivative of the phenothiazine scaffold, a tricyclic heterocycle containing sulfur and nitrogen atoms. The compound features a carboxamide group at position 10 of the phenothiazine core, with an allyl (-CH₂CH=CH₂) substituent attached to the carboxamide nitrogen. Phenothiazine derivatives are widely studied for applications in medicinal chemistry, materials science, and organic electronics, owing to their redox activity and planar aromatic systems .
Properties
IUPAC Name |
N-prop-2-enylphenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-11-17-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h2-10H,1,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQLIDXSJOLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 3-chlorophenyl substituent () may promote halogen bonding, relevant in protein-ligand interactions .
- Conformational Flexibility: Phenothiazine derivatives typically exhibit a "butterfly" conformation, with folding angles between the two benzene rings. For example, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine has a folding angle of 153.87°, a feature likely conserved across analogs . The allyl group’s flexibility could modulate this conformation.
- Lipophilicity : The ester derivative () is more lipophilic than carboxamides, impacting membrane permeability in biological systems .
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